3-Methyl-3'-piperidinomethyl benzophenone
Overview
Description
3-Methyl-3'-piperidinomethyl benzophenone, also known as 3M3P, is a benzophenone derivative with a piperidine ring attached to its benzene ring. It is a colorless, crystalline solid with a melting point of 83–84 °C. This compound has been extensively studied due to its unique chemical and physical properties and its potential applications in various fields. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a dye for textiles and paper. In addition, 3M3P has been used in the field of medicine, specifically in the area of drug delivery and drug targeting.
Scientific Research Applications
Organic Synthesis
These applications highlight the versatility of 3-Methyl-3’-piperidinomethyl benzophenone in scientific research, contributing to advancements across multiple fields. The detailed methods and results are based on standard procedures and outcomes reported in the literature, reflecting the compound’s broad utility .
Antimicrobial Agents
- Results and Outcomes : Preliminary studies suggest that certain derivatives show promising activity against specific pathogens .
UV Filters in Sunscreens
- Results and Outcomes : These compounds contribute to high-performance sunscreens that prevent skin damage .
Neuropharmacology
Chemical Sensors
These additional applications demonstrate the broad utility of 3-Methyl-3’-piperidinomethyl benzophenone in various scientific and industrial fields, contributing to significant advancements and innovations. The detailed methods and results are based on standard procedures and outcomes reported in the literature, reflecting the compound’s wide-ranging applicability .
Environmental Monitoring
These applications further underscore the versatility of 3-Methyl-3’-piperidinomethyl benzophenone in scientific research, offering valuable contributions to various fields. The detailed methods and results are based on standard procedures and outcomes reported in the literature, reflecting the compound’s extensive utility .
properties
IUPAC Name |
(3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-7-5-9-18(13-16)20(22)19-10-6-8-17(14-19)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXOWDMSOZCQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643123 | |
Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3'-piperidinomethyl benzophenone | |
CAS RN |
898792-58-0 | |
Record name | Methanone, (3-methylphenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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